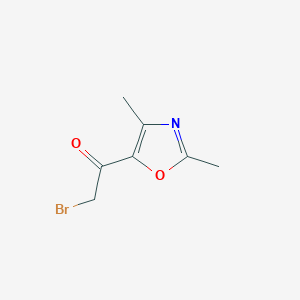![molecular formula C8H6BrN3O2 B1372880 8-ブロモ-6-メチル-3-ニトロイミダゾ[1,2-a]ピリジン CAS No. 1072944-59-2](/img/structure/B1372880.png)
8-ブロモ-6-メチル-3-ニトロイミダゾ[1,2-a]ピリジン
概要
説明
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H6BrN3O2 and a molecular weight of 256.1 . This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse applications in medicinal chemistry and material science . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
科学的研究の応用
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases like tuberculosis.
Biological Research: The compound is used in studies to understand the biological activity of imidazo[1,2-a]pyridine derivatives.
Material Science: Due to its structural properties, it is also explored for use in material science applications.
準備方法
The synthesis of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine typically involves the bromination of 6-methyl-3-nitroimidazo[1,2-a]pyridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
化学反応の分析
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include N-bromosuccinimide for bromination, hydrogen gas and palladium for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, particularly those involved in bacterial cell wall synthesis and function . The nitro group is thought to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can damage cellular components .
類似化合物との比較
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-Bromo-8-iodoimidazo[1,2-a]pyridine: Similar in structure but with different halogen substitutions, leading to varied reactivity and applications.
2-Bromo-6-methoxyimidazo[1,2-a]pyridine:
3-Bromo-6-chloroimidazo[1,2-a]pyridine: Another halogenated derivative with distinct reactivity patterns.
The uniqueness of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine lies in its specific substitution pattern, which imparts unique chemical and biological properties .
特性
IUPAC Name |
8-bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-5-2-6(9)8-10-3-7(12(13)14)11(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSOUVZEUPLNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674765 | |
| Record name | 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-59-2 | |
| Record name | 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(octan-2-yl)amino]benzoate](/img/structure/B1372798.png)





![2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B1372809.png)





![1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1372817.png)

